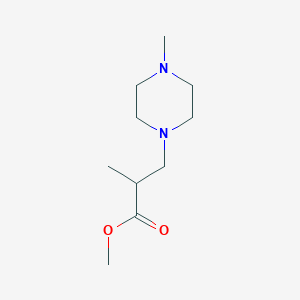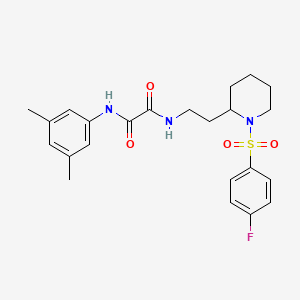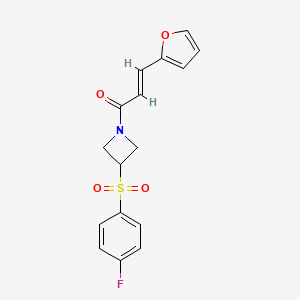![molecular formula C8H6O3S B2910945 4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione CAS No. 2155856-63-4](/img/structure/B2910945.png)
4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4,6-Dimethyl-1H,3H-thieno[3,4-c]furan-1,3-dione” is a chemical compound with the molecular formula C8H6O3S . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule.Wissenschaftliche Forschungsanwendungen
TDMF has been studied extensively in recent years and has been found to have a variety of potential applications in scientific research. TDMF has been found to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for the treatment of various diseases. TDMF has also been found to possess anti-bacterial and anti-fungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, TDMF has been found to possess anti-diabetic properties, making it a potential candidate for the treatment of diabetes mellitus.
Wirkmechanismus
The exact mechanism of action of TDMF is not yet known. However, it is believed that TDMF binds to and activates certain enzymes, which in turn activate other enzymes and pathways in the body. This activation of certain enzymes and pathways is believed to be responsible for the anti-inflammatory, anti-cancer, and anti-oxidant properties of TDMF. Additionally, TDMF is believed to inhibit certain enzymes and pathways, which is thought to be responsible for the anti-bacterial and anti-fungal properties of TDMF.
Biochemical and Physiological Effects
TDMF has been found to have a variety of biochemical and physiological effects. TDMF has been found to have anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a potential candidate for the treatment of various diseases. TDMF has also been found to possess anti-bacterial and anti-fungal properties, making it a potential candidate for the treatment of infectious diseases. Additionally, TDMF has been found to possess anti-diabetic properties, making it a potential candidate for the treatment of diabetes mellitus.
Vorteile Und Einschränkungen Für Laborexperimente
The use of TDMF in laboratory experiments has several advantages and limitations. One advantage of using TDMF in laboratory experiments is that it is relatively easy to synthesize. Additionally, TDMF is relatively stable and can be stored for long periods of time without degradation. However, TDMF is not very soluble in water, making it difficult to use in aqueous solutions. Additionally, TDMF is relatively expensive and can be difficult to obtain in large quantities.
Zukünftige Richtungen
The potential applications of TDMF are numerous, and there are many possible future directions for research. One possible future direction is the development of new methods for synthesizing TDMF. Additionally, further research is needed to better understand the mechanism of action of TDMF and to determine its efficacy in the treatment of various diseases. Additionally, further research is needed to determine the long-term effects of TDMF on the body and to determine the optimal dose and administration route for TDMF. Finally, further research is needed to develop new methods for delivering TDMF to the body, such as through nanotechnology or other drug delivery systems.
Synthesemethoden
TDMF can be synthesized through a variety of methods. The most common method is through the reaction of thiophene-2-carboxaldehyde with dimethylformamide in the presence of a base such as pyridine. This reaction produces a mixture of TDMF and other thieno[3,4-c]furan-1,3-dione derivatives. Other methods of synthesis include the reaction of thiophene-2-carboxaldehyde with dimethyl sulfoxide in the presence of a base and the reaction of thiophene-2-carboxaldehyde with formamide in the presence of a base.
Eigenschaften
IUPAC Name |
4,6-dimethylthieno[3,4-c]furan-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O3S/c1-3-5-6(4(2)12-3)8(10)11-7(5)9/h1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTWYREGVOYREQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(S1)C)C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(2-methoxyphenyl)-N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2910862.png)


![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2910867.png)

![2-((4-fluorophenyl)thio)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2910872.png)

![2-Chloro-N-[(2-methyl-5-oxo-1-phenylpyrazol-3-yl)methyl]acetamide](/img/structure/B2910876.png)



![1-Ethyl-4-{[3-(3-methyl-1-benzofuran-2-yl)-1,2,4-oxadiazol-5-yl]carbonyl}piperazine](/img/structure/B2910883.png)

![(4-Benzylpiperazino){2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B2910885.png)
